

# An In-depth Technical Guide to 3-Bromo-2-hydroxy-4-methoxybenzaldehyde

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## Compound of Interest

Compound Name: *3-Bromo-2-hydroxy-4-methoxybenzaldehyde*

CAS No.: 63638-85-7

Cat. No.: B8781944

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Bromo-2-hydroxy-4-methoxybenzaldehyde**, also known by its common synonym 2-bromo-isovanillin, is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group along with hydroxyl, methoxy, and bromo substituents, makes it a valuable building block for the synthesis of more complex molecules. This is particularly true in the field of medicinal chemistry, where it is utilized in the creation of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its emerging role in drug discovery and development.

## Molecular Structure and Properties

The molecular structure of **3-Bromo-2-hydroxy-4-methoxybenzaldehyde** consists of a benzene ring substituted with a bromine atom at position 3, a hydroxyl group at position 2, a methoxy group at position 4, and a formyl (aldehyde) group at position 1.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-2-hydroxy-4-methoxybenzaldehyde** is presented in the table below.

Property	Value	Reference
IUPAC Name	3-Bromo-2-hydroxy-4-methoxybenzaldehyde	
Synonyms	2-bromo-isovanillin, 2-Bromo-3-hydroxy-4-methoxybenzaldehyde	
CAS Number	2973-58-2	
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub>	
Molecular Weight	231.04 g/mol	
Appearance	Off-white to pale cream powder/solid	
Melting Point	202-207 °C	
SMILES	<chem>COc1ccc(C=O)c(Br)c1O</chem>	
InChI	1S/C8H7BrO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3	

## Spectroscopic Data

Detailed experimental spectroscopic data for **3-Bromo-2-hydroxy-4-methoxybenzaldehyde** is not readily available in publicly accessible databases. However, based on its structure, the following characteristic peaks can be predicted.

<sup>1</sup>H NMR:

- A singlet for the aldehydic proton (CHO) typically in the range of 9.5-10.5 ppm.

- A singlet for the hydroxyl proton (OH), which can be broad and its chemical shift is dependent on concentration and solvent.
- A singlet for the methoxy protons (OCH<sub>3</sub>) around 3.8-4.0 ppm.
- Two doublets for the aromatic protons on the benzene ring, with coupling constants characteristic of ortho-coupling.

#### <sup>13</sup>C NMR:

- A peak for the aldehydic carbon (CHO) in the range of 190-200 ppm.
- Aromatic carbons would appear in the range of 110-160 ppm.
- A peak for the methoxy carbon (OCH<sub>3</sub>) around 55-60 ppm.

#### IR Spectroscopy:

- A strong C=O stretching vibration for the aldehyde group around 1670-1700 cm<sup>-1</sup>.
- A broad O-H stretching band for the hydroxyl group in the region of 3200-3600 cm<sup>-1</sup>.
- C-O stretching vibrations for the ether and phenol groups.
- C-H stretching vibrations for the aromatic ring and aldehyde.
- C-Br stretching vibration at lower wavenumbers.

#### Mass Spectrometry:

- The molecular ion peak (M<sup>+</sup>) would be expected at m/z 230 and 232 with approximately equal intensity, which is characteristic of a compound containing one bromine atom.
- Fragmentation would likely involve the loss of the formyl group (CHO), a methyl group (CH<sub>3</sub>), and bromine.

# Synthesis of 3-Bromo-2-hydroxy-4-methoxybenzaldehyde

**3-Bromo-2-hydroxy-4-methoxybenzaldehyde** is typically synthesized from its precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde), via electrophilic aromatic substitution. Two common methods are detailed below.

## Experimental Protocols

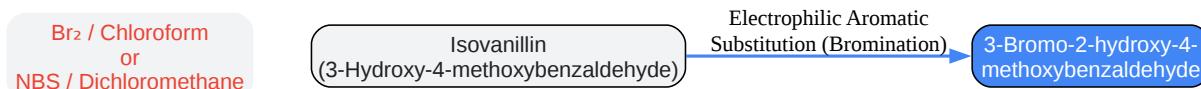
### Method 1: Bromination using Bromine in Chloroform

- Materials: Isovanillin, Chloroform, Bromine, Water.
- Procedure:
  - Suspend isovanillin (0.5 mol) in chloroform (750 ml).
  - Cool the suspension to 0 °C in an ice bath.
  - Slowly add a solution of bromine (0.5 mol) in chloroform (200 ml) to the cooled suspension with stirring.
  - After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
  - Quench the reaction by adding water.
  - The product, **3-Bromo-2-hydroxy-4-methoxybenzaldehyde**, will precipitate and can be collected by filtration.
  - The crude product can be further purified by recrystallization.

### Method 2: Bromination using N-Bromosuccinimide (NBS)

- Materials: Isovanillin, Dichloromethane (DCM), N-Bromosuccinimide (NBS).
- Procedure:

- Dissolve isovanillin (e.g., 65.7 mmol) in dichloromethane (150 mL).
- Add N-bromosuccinimide (65.7 mmol) to the solution at room temperature.
- Stir the reaction mixture at room temperature for approximately 30 minutes.
- Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
- Upon completion, the reaction mixture is worked up using conventional post-treatment methods, which may include washing with water and an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by drying of the organic layer and removal of the solvent under reduced pressure.
- The resulting solid is the desired product, **3-Bromo-2-hydroxy-4-methoxybenzaldehyde**.



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Synthesis of **3-Bromo-2-hydroxy-4-methoxybenzaldehyde**.

## Applications in Drug Discovery and Development

**3-Bromo-2-hydroxy-4-methoxybenzaldehyde** is a key starting material for the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas, including oncology and as antioxidant agents.

## Role as a Synthetic Intermediate

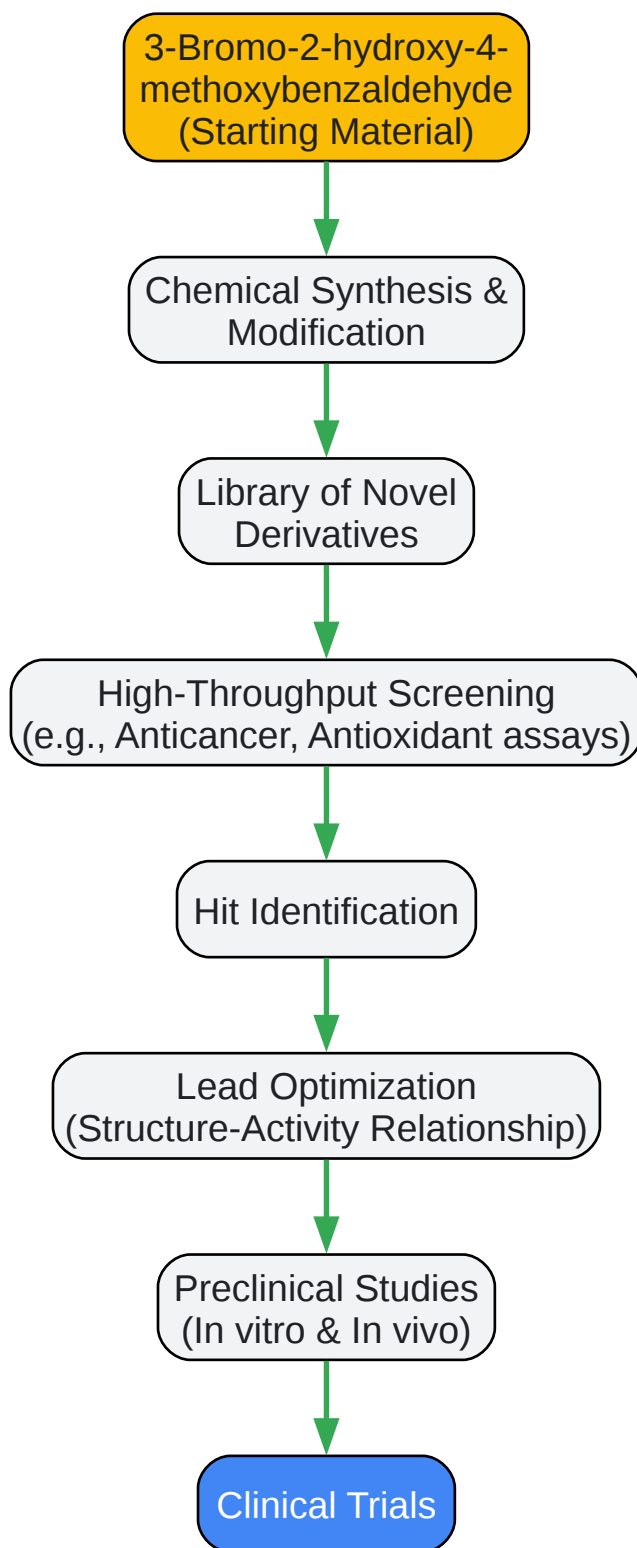
This compound serves as a precursor for the synthesis of:

- Curcumin Derivatives: It has been used in the synthesis of novel curcuminoids which have demonstrated anticancer activity.

- **Taspine Intermediate:** It is an intermediate in the synthesis of taspine, an alkaloid with wound-healing and anti-inflammatory properties.
- **Other Bioactive Molecules:** Its functional groups allow for a wide range of chemical modifications to generate libraries of compounds for high-throughput screening in drug discovery programs.

## Biological Activities of Derivatives

- **Anticancer Activity:** Derivatives of **3-Bromo-2-hydroxy-4-methoxybenzaldehyde** have been investigated for their cytotoxic effects against various cancer cell lines. The presence of the bromine atom can enhance the lipophilicity and metabolic stability of the final compounds.
- **Antioxidant Activity:** Phenolic compounds are known for their antioxidant properties. The hydroxyl group on the aromatic ring of this molecule and its derivatives can act as a radical scavenger.



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Drug Discovery Workflow using the core molecule.

## Conclusion

**3-Bromo-2-hydroxy-4-methoxybenzaldehyde** is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting point for the creation of diverse molecular libraries. Further research into the biological activities of its derivatives is warranted and may lead to the discovery of novel therapeutic agents. The availability of detailed spectroscopic and biological data will be crucial for accelerating these research efforts.

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